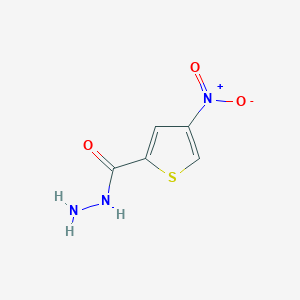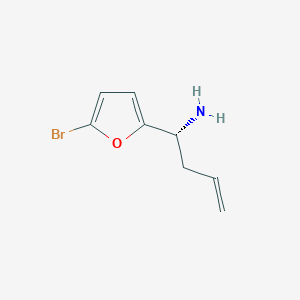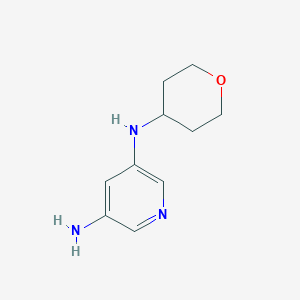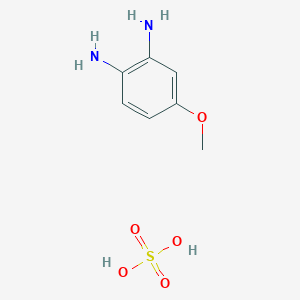![molecular formula C17H21N3O2 B15222829 tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group attached to a 3-aminopropanoate backbone, with a bipyridine moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable partner under palladium-catalyzed conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester can be introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or using tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods
Industrial production of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets through its bipyridine moiety, which can coordinate with metal ions. This coordination can influence various biochemical pathways and catalytic processes. The tert-butyl ester group provides stability and can be hydrolyzed under acidic conditions to release the active compound.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the amino group and the propanoate backbone.
2,2’-Bipyridin-6-yl tert-butyl nitroxide: Contains a nitroxide group instead of an amino group.
Uniqueness
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to its combination of a bipyridine moiety with an amino group and a tert-butyl ester, providing a versatile scaffold for various applications in coordination chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3 |
InChI Key |
BVUCZLAYXSBCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


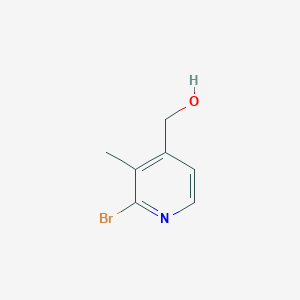
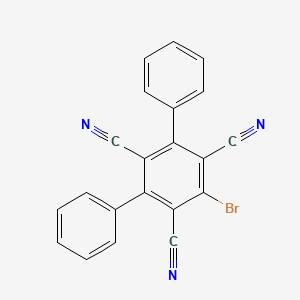
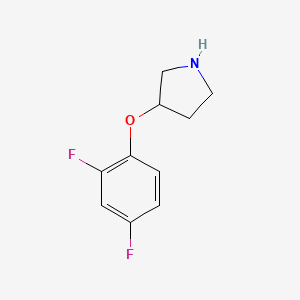
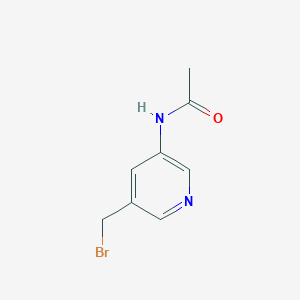
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
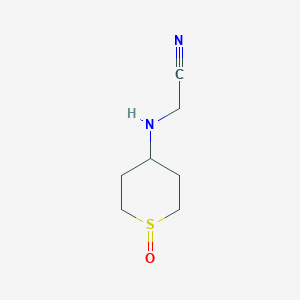
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
